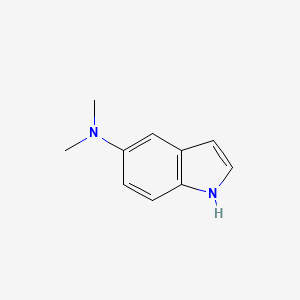

N,N-dimethyl-1H-indol-5-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12(2)9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUMASAEKWMYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218548 | |

| Record name | Indole, 5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6843-23-8 | |

| Record name | Indole, 5-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dimethyl 1h Indol 5 Amine and Its Derivatives

Direct Synthesis of N,N-Dimethyl-1H-Indol-5-Amine

Direct synthesis routes aim to construct the this compound molecule either by modifying a closely related precursor or by building the indole (B1671886) core with the C5-dimethylamino group already incorporated.

A common and straightforward method for the synthesis of this compound involves the exhaustive methylation of 5-aminoindole (B14826). This transformation from a primary aromatic amine to a tertiary amine can be accomplished using various methylating agents and reaction conditions.

The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary amines. bhu.ac.in This reaction utilizes excess formic acid and formaldehyde (B43269) to achieve exhaustive methylation. The process involves the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid, with the irreversible loss of carbon dioxide driving the reaction. bhu.ac.inoarjbp.com This method is advantageous as it prevents the formation of quaternary ammonium (B1175870) salts, which can be a side reaction with other alkylating agents. bhu.ac.in The reaction is typically performed in an aqueous solution near boiling temperatures. bhu.ac.in

Reductive amination using formaldehyde in the presence of other reducing agents is also a viable strategy. researchgate.netnih.gov Catalytic hydrogenation with a metal catalyst (e.g., Ru/C, Ni/NiO@C) or the use of hydride reagents like sodium cyanoborohydride can effectively convert the primary amine to the desired N,N-dimethyl derivative. wikipedia.orgresearchgate.net For instance, ruthenium nanoparticles supported on carbon (Ru/C) have been shown to be efficient heterogeneous catalysts for the N-dimethylation of various functional amines with formaldehyde under relatively mild conditions. wikipedia.org

Alternative methylating agents such as dimethyl carbonate (DMC) offer a greener and less toxic option compared to traditional reagents like methyl iodide or dimethyl sulfate (B86663). wikipedia.orgquimicaorganica.orgias.ac.in The reaction with DMC often requires a base, such as potassium carbonate, and is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. ias.ac.inacsgcipr.org The methylation of indoles using DMC has been shown to be effective, particularly for substrates containing electron-donating groups. ias.ac.inacsgcipr.org

Table 1: Comparison of N,N-Dimethylation Methods for Amino-Aromatic Compounds

| Method | Methylating Agent(s) | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | Formic Acid | Aqueous, ~80-100 °C | Avoids quaternization, irreversible | Requires high temperatures, excess reagents |

| Catalytic Reductive Amination | Formaldehyde | H₂ with Ru/C, Pt/C, or Ni/NiO@C | Methanol, ~70-100 °C | High selectivity, catalyst can be recycled | Requires pressurized H₂ gas, specialized equipment |

| Hydride Reductive Amination | Formaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Room Temp. | Mild conditions | Stoichiometric use of toxic cyanide-based reagent |

| Dimethyl Carbonate (DMC) | Dimethyl Carbonate | Base (e.g., K₂CO₃, DBU) | DMF, Reflux (~130 °C) | Green reagent, non-toxic | Requires high temperatures, may need catalyst |

An alternative to functionalizing a pre-formed indole is to construct the heterocyclic ring system from an acyclic precursor that already contains the N,N-dimethylamino group at the appropriate position. Several classic indole syntheses can be adapted for this purpose.

The Fischer indole synthesis is one of the most well-known methods for preparing indoles. organic-chemistry.orgacs.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and an aldehyde or ketone. acs.orgresearchgate.net To synthesize this compound via this route, one would start with 4-(dimethylamino)phenylhydrazine. Condensation with a suitable carbonyl compound (e.g., pyruvic acid followed by decarboxylation, or an acetaldehyde (B116499) equivalent) under acidic conditions would lead to the formation of the indole ring. The reaction proceeds via a rsc.orgrsc.org-sigmatropic rearrangement of the protonated ene-hydrazine tautomer. acs.org

The Bischler-Möhlau indole synthesis is another approach that forms 2-substituted indoles by heating an α-haloketone or α-hydroxyketone with an excess of an aniline (B41778) derivative. nih.govnrochemistry.com For the target compound, N,N-dimethyl-1,4-phenylenediamine could be reacted with a compound like α-bromoacetophenone, which upon cyclization would yield a 2-phenyl-N,N-dimethyl-1H-indol-5-amine derivative. nrochemistry.com While historically plagued by harsh conditions and low yields, modern variations using microwave irradiation or different catalysts have improved its utility. nrochemistry.comlibretexts.org

The Sundberg indole synthesis provides a route to indoles via the thermolysis of ortho-azidostyrenes or the deoxygenation of ortho-nitrostyrenes using trivalent phosphorus reagents like triethyl phosphite. rsc.orgsemanticscholar.orgsyr.edu This method is particularly suitable for preparing 5-substituted indoles with electron-donor substituents. nih.gov Applying this logic, a precursor such as 2-azido-4-(dimethylamino)styrene could be cyclized to form the desired indole.

Functionalization of the Indole Nucleus at Position 5 for this compound Synthesis

This strategy begins with a readily available indole or a substituted indole derivative and introduces the required functionality at the C5 position of the benzene (B151609) ring portion of the molecule.

A highly reliable and frequently employed route to 5-aminoindoles, the direct precursor for N,N-dimethylation, involves electrophilic nitration at the C5 position of the indole ring, followed by chemical reduction of the resulting nitro group.

The indole nucleus is an electron-rich heterocycle, but electrophilic substitution typically occurs preferentially at the C3 position of the pyrrole (B145914) ring. bhu.ac.in To achieve substitution on the benzene ring, particularly at C5, the more reactive C3 position must be blocked, or specific reaction conditions must be employed. Nitration of indole under strongly acidic conditions (e.g., nitric/sulfuric acids) can lead to protonation at C3, which deactivates the pyrrole ring and directs the incoming electrophile (NO₂⁺) to the C5 position of the benzenoid ring. bhu.ac.in Alternatively, starting with an indole derivative where the C3 position is substituted (e.g., indole-3-carboxaldehyde (B46971) or 3-acetylindole) facilitates nitration at C5 and C6. umn.edu The use of non-acidic nitrating agents like benzoyl nitrate (B79036) typically favors C3 nitration. bhu.ac.in

Once 5-nitroindole (B16589) or a suitable derivative is obtained, the nitro group can be reduced to the primary amine (5-aminoindole). acs.org Standard reduction methods are effective, including catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using agents like tin(II) chloride in hydrochloric acid or sodium hydrosulfite. acs.orgnih.gov The resulting 5-aminoindole can then be subjected to N,N-dimethylation as described in section 2.1.1.

Modern organometallic chemistry offers powerful tools for the direct formation of carbon-nitrogen bonds, bypassing the need for nitration and reduction sequences. Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are highly effective for this purpose. wikipedia.orglibretexts.org

This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgrug.nl To synthesize this compound, a precursor such as 5-bromoindole (B119039) or 5-iodoindole (B102021) is reacted with dimethylamine. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) often providing high yields and broad substrate scope. rug.nl The reaction typically employs a strong base like sodium tert-butoxide (NaOtBu) in an aprotic solvent such as toluene (B28343) or 1,4-dioxane. rsc.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination of 5-Bromoindole

| Component | Example Reagent/Condition | Role |

| Aryl Halide | 5-Bromoindole | Electrophile |

| Amine | Dimethylamine (as solution or salt) | Nucleophile |

| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Source of Pd(0) catalyst |

| Ligand | XPhos, RuPhos, or other biaryl phosphine | Stabilizes Pd, facilitates catalytic cycle |

| Base | NaOtBu, KOtBu, or LiHMDS | Deprotonates amine, activates catalyst |

| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-coordinating solvent |

| Temperature | 80-110 °C | To overcome activation energy |

In addition to palladium, copper-catalyzed C-N coupling reactions (Ullmann condensation) can also be employed, although they often require higher temperatures and have seen less frequent use since the development of the more versatile palladium-based systems. nih.gov

Synthesis of this compound Derivatives via Modular Approaches

A modular synthesis strategy allows for the rapid generation of a library of related compounds by combining different building blocks. organic-chemistry.orgsemanticscholar.orgnih.gov this compound can serve as a versatile scaffold for such approaches, where further functionalization can be installed at other positions on the indole ring.

The C3 position of the indole is the most nucleophilic and therefore the most common site for electrophilic substitution. bhu.ac.in The strong electron-donating nature of the C5-dimethylamino group further activates the indole ring towards electrophilic attack, primarily at the C3 position.

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. nrochemistry.comorganic-chemistry.org Treating this compound with the Vilsmeier reagent (generated from phosphorus oxychloride and DMF) followed by aqueous workup would yield N,N-dimethyl-3-formyl-1H-indol-5-amine. cambridge.orgpcbiochemres.com This aldehyde can then serve as a versatile handle for further modifications, such as reduction, oxidation, or condensation reactions.

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an acidic C-H bond. oarjbp.comwikipedia.org Reacting this compound with formaldehyde and a secondary amine (such as dimethylamine, pyrrolidine, or morpholine) under acidic conditions installs a dialkylaminomethyl group at the C3 position. wikipedia.orgresearchgate.net The product, a gramine (B1672134) analogue, is a valuable synthetic intermediate. The C3-aminomethyl group can act as a leaving group in the presence of nucleophiles, allowing for the introduction of various substituents at this position. ias.ac.in

These modular approaches, starting from the core this compound structure, enable the systematic exploration of structure-activity relationships by allowing for diverse functional groups to be appended to the indole nucleus. syr.edunih.gov

Strategies Involving Modifications on the Indole Nitrogen (N1-Substitutions)

The functionalization of the N1 position of the indole nucleus is a crucial strategy for modifying the properties of indole derivatives. This can be achieved through N-alkylation and N-arylation reactions, which introduce a wide range of substituents to the indole nitrogen.

N-Alkylation:

N-alkylation of indoles, including those with an amino substituent on the benzene ring, is a well-established transformation. Traditional methods often involve the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. However, modern approaches focus on milder and more environmentally friendly conditions. For instance, the use of dimethyl carbonate (DMC) as a methylating agent represents a greener alternative to toxic reagents like methyl iodide or dimethyl sulfate nih.gov. Catalytic systems, such as those based on copper-zirconium bimetallic nanoparticles, have been shown to efficiently catalyze the N-methylation of amines using DMC nih.gov. Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. This method is highly atom-efficient, producing only water as a byproduct. Water-soluble iridium complexes have demonstrated high activity in the N-alkylation of amines with alcohols in aqueous media researchgate.net.

| Catalyst System | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu-Zr bimetallic NPs | Dimethyl Carbonate | Neat | 180 | up to 91 | nih.gov |

| Water-soluble Cp*Iridium complex | Various alcohols | Water | Varies | High | researchgate.net |

| Base-mediated | Alcohols | Nitriles | Varies | Good | rsc.org |

N-Arylation:

The introduction of an aryl group at the N1 position of the indole ring is typically achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, utilizing palladium catalysts with various phosphine ligands, is a powerful method for the N-arylation of a wide range of amines and heterocycles, including indoles. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a complementary approach. Catalyst systems involving copper(I) iodide (CuI) with ligands such as N,N'-dimethylethylenediamine (DMEDA) are effective for the N-arylation of indoles with aryl halides. In the context of 5-aminoindoles, catalyst-controlled chemoselective arylation allows for the selective functionalization of either the exocyclic amino group or the endocyclic indole nitrogen. Palladium catalysts tend to favor arylation of the amino group, while copper catalysts selectively promote arylation of the indole nitrogen .

| Catalyst System | Arylating Agent | Base | Solvent | Temperature (°C) | Selectivity | Reference |

| Pd₂(dba)₃ / Xphos | Aryl Chlorides | NaO-t-Bu | Toluene | 110 | N-arylation of hydrazines | semanticscholar.org |

| CuI / Ligand | Aryl Halides | K₃PO₄ or Cs₂CO₃ | Dioxane or DMF | 110-130 | N-arylation of indole | |

| Pd(OAc)₂ / PCy₃ | Aryl Bromides | K₂CO₃ | Dioxane | 100 | C3-arylation of indole | acs.org |

Strategies Involving Modifications at Indole C2, C3, and Peripheral Positions (C4, C6, C7)

The functionalization of the carbon framework of the indole ring is essential for creating diverse derivatives. While the C3 position is the most nucleophilic and typically the most reactive towards electrophiles, methods have been developed to achieve site-selective modifications at other positions.

Modifications at C2 and C3:

The C3 position of indole is highly susceptible to electrophilic substitution. A common reaction is the aminomethylation, which can be achieved by reacting indoles with 1,3,5-triazinanes in the absence of a Lewis acid to afford C3-aminomethylated products nih.gov. The C3 position can also be functionalized through aza-Friedel-Crafts alkylation with various electrophiles researchgate.net. The C2 position is generally less reactive than C3. However, C2 functionalization can be achieved, particularly when the C3 position is blocked. π-Bond directed C-H functionalization/amination of indoles with N-heteroarenes in the presence of NiCl₂ has been reported as an alternative to palladium catalysis for C2-amination researchgate.net. Umpolung strategies, which reverse the normal reactivity of the indole ring, can also be employed to introduce electrophiles at the C2 position nih.gov.

| Reaction Type | Reagents | Position | Yield (%) | Reference |

| Aminomethylation | 1,3,5-Triazinanes | C3 | General | nih.gov |

| Aza-Friedel-Crafts Alkylation | Dihydroisoquinoline | C3 | Good | researchgate.net |

| π-Bond Directed C-H Amination | N-heteroarenes, NiCl₂ | C2 | High | researchgate.net |

| C3-Alkylation | α-heteroaryl-substituted methyl alcohols | C3 | Moderate to High | rsc.org |

Modifications at Peripheral Positions (C4, C6, C7):

Functionalization of the benzenoid ring of indole (C4, C5, C6, and C7 positions) is more challenging due to the lower reactivity of these positions compared to the pyrrole ring. Site-selective C-H functionalization often requires the use of directing groups. For instance, the installation of a directing group on the indole nitrogen can facilitate palladium-catalyzed C-H functionalization at the C7 position. Similarly, directing groups at the C3 position can direct functionalization to the C4 position nih.gov. These strategies allow for the introduction of various functional groups, including aryl, alkenyl, and alkyl groups, at specific peripheral positions of the indole nucleus researchgate.netchim.itnih.govrsc.org. The electronic properties of substituents on the indole ring can also influence the position of further functionalization nih.gov.

| Position | Strategy | Catalyst | Functional Group Introduced | Reference |

| C7 | N-Pivaloyl directing group | Rh-catalyzed | Alkenylation | chim.it |

| C4 | C3-Aldehyde directing group | Pd-catalyzed | Arylation | nih.gov |

| C7, C6 | N-P(O)tBu₂ directing group | Pd, Cu-catalyzed | Arylation | researchgate.net |

| C5, C4 | C3-Pivaloyl directing group | Pd-catalyzed | Arylation | researchgate.net |

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and safer methodologies. Electrochemical synthesis, microwave-assisted synthesis, and continuous flow methods are at the forefront of these advancements, offering significant advantages over traditional batch processes.

Electrochemical synthesis utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. This "green" approach has been successfully applied to the synthesis and functionalization of indoles researchgate.net. Electrosynthesis can be used to generate reactive intermediates, such as N-centered radicals, which can then undergo intramolecular cyclization to form the indole ring or participate in intermolecular reactions for functionalization rsc.orgunl.edunih.gov. For example, an iodide-mediated electrochemical C(sp²)-H amination has been developed for the synthesis of indoles and indolines unl.edu. Electrochemical methods also allow for the trifunctionalization of alkynes to produce functionalized indoles rsc.org. The iodoamination of indoles with unactivated amines can also be achieved through an environmentally friendly electrochemical approach acs.org.

| Reaction Type | Key Features | Substrates | Reference |

| C(sp²)-H Amination | Iodide-mediated, tunable synthesis | 2-vinylanilines | unl.edu |

| Triamination of Alkynes | Controllable access to 2,3-diaminoindoles | Anilines and alkynes | rsc.org |

| Iodoamination | Environmentally friendly | Indoles and unactivated amines | acs.org |

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods tandfonline.comnih.gov. This technique has been widely applied to the synthesis of nitrogen-containing heterocycles, including indoles. For example, a microwave-assisted, one-pot, three-component coupling reaction has been developed for the synthesis of 2,3-disubstituted indoles tandfonline.com. The synthesis of 5-substituted-3-amino-1,2,4-triazoles from aminoguanidine (B1677879) and carboxylic acids has also been efficiently achieved using microwave irradiation beilstein-journals.org. Furthermore, the synthesis of indolyl imidazole (B134444) derivatives has been reported via a solvent-free, microwave-assisted approach researchgate.net. Palladium-catalyzed heterocyclization to form 2-methyl-1H-indole-3-carboxylate derivatives has also been optimized using microwave irradiation unina.it. The N-alkylation of carbazole (B46965) derivatives has been successfully performed using both conventional and microwave irradiation methods nih.gov.

| Reaction Type | Key Advantages | Reaction Time | Yield (%) | Reference |

| 2,3-Disubstituted Indole Synthesis | One-pot, three-component | 40-80 min | 60-91 | tandfonline.com |

| 5-Substituted-3-amino-1,2,4-triazole Synthesis | Efficient, one-pot | Varies | Good | beilstein-journals.org |

| Indolyl Imidazole Synthesis | Solvent-free | Short | Good | researchgate.net |

| 2-Methyl-1H-indole-3-carboxylate Synthesis | High regioselectivity | Short | Excellent | unina.it |

| N-Alkylation of Tetrahydrocarbazoles | Efficient | Short | Good | nih.gov |

Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability nih.govuc.ptrsc.org. Flow chemistry has been successfully applied to various indole syntheses, such as the Fischer indole synthesis and the Hemetsberger–Knittel reaction nih.gov. The functionalization of the indole nitrogen, for example, N-methylation with dimethyl carbonate, has also been efficiently carried out in a continuous flow system nih.gov. The ability to perform multi-step syntheses in a continuous fashion without isolating intermediates ("telescoping") is a particularly powerful feature of flow chemistry, enabling the rapid production of complex molecules uc.ptdurham.ac.uk.

| Synthesis Type | Key Features | Throughput | Reference |

| Fischer Indole Synthesis | High-temperature/pressure conditions | High | nih.gov |

| Hemetsberger–Knittel Reaction | Short residence time | High | nih.gov |

| N-Methylation of Indole | Scalable | High | nih.gov |

| 4,5-Disubstituted Oxazoles | Automated synthesis platform | Gram quantities | durham.ac.uk |

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 1h Indol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the detailed structural analysis of N,N-dimethyl-1H-indol-5-amine, offering insights into its atomic arrangement and connectivity.

¹H NMR Chemical Shift Analysis and Coupling Constant Interpretation for Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display characteristic signals corresponding to the protons of the indole (B1671886) ring and the dimethylamino group. The aromatic protons on the benzene (B151609) ring portion of the indole structure would typically appear in the downfield region of the spectrum, influenced by the electron-donating dimethylamino group and the heterocyclic pyrrole (B145914) ring. Protons on the pyrrole ring are also expected to have distinct chemical shifts. The six protons of the two methyl groups in the dimethylamino substituent would likely present as a single, integrated signal, indicating their chemical equivalence.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H (Indole) | Broad singlet | s | N/A |

| Aromatic CH | 6.5 - 7.5 | d, dd, s | ~7-9 Hz for ortho/meta coupling |

| Pyrrole CH | 6.0 - 7.0 | m |

¹³C NMR Spectroscopic Assignments for Carbon Framework

In the ¹³C NMR spectrum, the carbon atoms of this compound are expected to show distinct chemical shifts based on their electronic environments. The carbon atoms of the aromatic benzene ring and the pyrrole ring will resonate at different frequencies, with the carbon atom attached to the dimethylamino group being significantly influenced by its electron-donating nature. The two methyl carbons of the dimethylamino group should appear as a single resonance in the upfield region of the spectrum. For a related compound, N,N,2,3-tetramethyl-1H-indol-5-amine, the dimethylamino carbons appear around 41.04 ppm. rsc.org

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 110 - 150 |

| Pyrrole C | 100 - 130 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR techniques are instrumental in confirming the structural assignments of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the indole ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms they are directly attached to, allowing for the unambiguous assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would show through-space correlations between protons that are in close proximity, which can help to confirm the spatial arrangement of the substituents on the indole ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound and to study its fragmentation patterns. The exact mass measurement provides a highly accurate molecular formula, confirming the elemental composition of the compound.

The fragmentation of this compound under mass spectrometry conditions is expected to follow pathways characteristic of aromatic amines and indole derivatives. A common fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. pressbooks.publibretexts.orgopenstax.org In this case, the loss of a methyl radical from the dimethylamino group would be a likely fragmentation step. The indole ring itself is relatively stable, but can undergo characteristic fragmentation, often involving the pyrrole ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in this compound and its electronic properties.

The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N stretching of the aromatic amine. pressbooks.publibretexts.orgopenstax.orgorgchemboulder.comwpmucdn.com The N-H stretching vibration for the indole ring typically appears as a sharp to broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* electronic transitions within the aromatic indole system. The presence of the electron-donating dimethylamino group is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.

Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| IR (cm⁻¹) | ~3400 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600-1450 (C=C stretch), ~1335-1250 (Aromatic C-N stretch) |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography would provide definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and torsional angles. This technique would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the indole N-H group or π-π stacking between the aromatic rings of adjacent molecules. As of now, specific X-ray crystallographic data for this compound is not available in the reviewed literature.

Computational and Theoretical Chemistry Studies of N,n Dimethyl 1h Indol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and molecular stability.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For N,N-dimethyl-1H-indol-5-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry to its lowest energy state. researchgate.net

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. Following geometry optimization, vibrational frequency analysis is typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. The theoretical spectra are valuable for interpreting experimental spectroscopic data and confirming the molecular structure. nih.gov For instance, the N-H stretching vibration in the indole (B1671886) ring is expected in the 3500–3300 cm⁻¹ range. researchgate.net Since this compound is a tertiary amine, it will not exhibit N-H stretching or bending bands associated with primary or secondary amines, but C-N stretching vibrations for the aromatic amine and dimethylamino group would be observable and calculable. orgchemboulder.comspectroscopyonline.com

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be calculated from the vibrational analysis, offering insights into the molecule's stability. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for an Indole-based Structure

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| N1-C2 Bond Length (Å) | 1.375 |

| C8-N1 Bond Length (Å) | 1.380 |

| C5-N(CH₃)₂ Bond Length (Å) | 1.401 |

| C2-N1-C8 Bond Angle (°) | 108.5 |

| C4-C5-C6 Bond Angle (°) | 120.1 |

Note: The data in this table is illustrative for a representative indole structure and demonstrates the type of information obtained from DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net These methods are crucial for predicting the reactivity and electronic properties of this compound.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

These calculations can also determine various electronic properties, such as ionization potential, electron affinity, and dipole moment, which are essential for understanding the molecule's behavior in chemical reactions and its interaction with other molecules. mdpi.com Natural Bond Orbital (NBO) analysis can also be performed to investigate charge transfer and intramolecular interactions. nih.gov

Table 2: Predicted Electronic Properties of an Indole Derivative from Quantum Chemical Calculations

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -5.25 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

| Dipole Moment (Debye) | 2.15 |

| Ionization Potential (eV) | 6.12 |

Note: This table contains representative data for an indole derivative to illustrate the outputs of ab initio calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. chemrevlett.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the environment. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape. The dimethylamino group and the indole ring have rotatable bonds, and MD can reveal the preferred orientations and the energy barriers between different conformations. mdpi.com This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kashanu.ac.ir For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target. nih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. nih.gov These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties. brieflands.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀). nih.gov

A validated QSAR model can be a powerful tool for rational drug design. semanticscholar.org It can help identify the key molecular features that contribute to high activity and can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms | Molecular composition |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and shape |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D size and shape |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity and polarizability |

Molecular Docking Simulations for Investigating Ligand-Receptor Interaction Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govfrontiersin.org For this compound, docking simulations can be used to investigate its potential binding modes within the active site of a target protein. mdpi.com

The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The results can identify the most likely binding conformation and reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net

This information is invaluable for understanding the molecular basis of the compound's activity and for structure-based drug design. By visualizing the interaction modes, chemists can design modifications to the ligand to enhance its binding affinity and selectivity for the target receptor. nih.gov

Table 4: Illustrative Molecular Docking Results for an Indole Ligand with a Target Protein

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | Indole N-H with Asp120; Amine N with Ser152 |

| Hydrophobic Interactions | Indole ring with Leu80, Val88, Phe150 |

| Key Interacting Residues | Asp120, Ser152, Leu80, Val88, Phe150 |

Note: This table presents hypothetical docking results to exemplify the type of information generated.

Structure Activity Relationship Sar Studies and Rational Design Principles of N,n Dimethyl 1h Indol 5 Amine Analogues

Impact of N,N-Dimethylamino Group Substitution at C5 on Molecular Recognition and Functional Modulation

The position of substituents on the indole's benzenoid ring (positions C4, C5, C6, and C7) significantly affects the molecule's biological activity. The N,N-dimethylamino group, a strong electron-donating group, at the C5 position can profoundly influence molecular recognition and functional modulation.

Research into meridianins, which are marine-derived indole (B1671886) alkaloids, has highlighted the importance of substitution at the C5 position for kinase inhibitory and antiproliferative activities. nih.gov SAR studies revealed that a single bromine atom at the C5 or C6 position of the indole ring leads to a notable enhancement in potency. nih.gov Conversely, introducing a nitro group, which is strongly electron-withdrawing, at the C5 position of certain N-(indol-3-ylglyoxylyl)-β-arylethylamines resulted in a significant decrease in affinity for the benzodiazepine (B76468) receptor (BzR), with Kᵢ values dropping to over 10 μM. nih.gov This suggests that the electronic nature of the C5 substituent is a critical determinant for binding to specific receptors.

In another example, the development of aldose reductase inhibitors based on an N-indolylsulfonyl-2-fluorophenol scaffold showed that substituting the C5 position with halogens led to a slight decrease in inhibitory activity compared to the unsubstituted parent compound. nih.gov This indicates that for some targets, the C5 position may be sensitive to steric bulk or specific electronic changes that are detrimental to binding.

The diverse outcomes of C5 substitution underscore its critical role in molecular interactions. The electronic properties, size, and hydrogen-bonding capacity of the group at this position can either foster favorable interactions or create steric and electronic clashes within the target's binding site, thereby modulating the compound's functional activity.

Influence of Indole Ring Substitutions on Conformational Preferences and Electronic Properties

Substitutions on the indole ring can significantly alter the molecule's conformational preferences and electronic properties, which are fundamental to its interaction with biological targets. chemrxiv.org The indole chromophore possesses two low-energy electronic transitions, designated ¹Lₐ and ¹Lₑ, and the relative energy of these states can be modulated by substituents. nih.gov

Computational studies have shown that substitutions on the six-membered benzenoid ring have a more significant effect on the ground-state electronic structure of the indole ring compared to substitutions on the five-membered pyrrole (B145914) ring. chemrxiv.org Electron-withdrawing groups on the benzyl (B1604629) ring can raise the energy of the ¹Lₐ transition while lowering that of the ¹Lₑ transition. nih.gov For instance, studies on 4-substituted indoles found a linear correlation between the frequency of the absorption maximum and the global electrophilicity index of the substituent at the C4 position, suggesting that the electronic properties of this position strongly influence the indole chromophore's transition dipole moments. nih.gov

The nature and position of substituents dictate the distribution of electron density across the indole scaffold. chemrxiv.org This electronic modulation affects the molecule's ability to participate in key interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions with a receptor. For example, the NH group of the indole nucleus is often a crucial hydrogen bond donor. Methylation at this N1 position in a series of N-(indol-3-ylglyoxylyl)-β-arylethylamines resulted in inactive compounds, highlighting the importance of this NH group for binding to the benzodiazepine receptor. nih.gov

Furthermore, the steric bulk of substituents influences the molecule's accessible conformations. Large groups can restrict rotation around single bonds or force the entire scaffold into a specific orientation required for optimal binding. This conformational control is a key aspect of rational drug design, ensuring the ligand presents the correct pharmacophoric features to the receptor.

Role of Halogenation and Other Electron-Withdrawing/Donating Groups on Indole Scaffolds in Modulating Molecular Interactions

Halogenation and the introduction of other electron-withdrawing or electron-donating groups are common strategies to modulate the physicochemical properties and biological activity of indole-based compounds. frontiersin.org Halogen atoms can influence ligand-receptor interactions through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and the formation of halogen bonds. They also affect properties like lipophilicity, which can impact cell permeability and metabolic stability.

SAR studies on various indole-containing marine alkaloids have demonstrated the significant impact of halogenation. nih.gov

Meridianins: A single bromine substitution at C5 or C6 enhances kinase inhibitory potency, while di-bromination slightly reduces it. For activity against CDK1 and CDK5, bromine at C7 and a hydroxyl group at C4 were found to be optimal. nih.gov

Aplysinopsins: Most naturally occurring derivatives are halogenated at the C6 position. The compound 5,6-dibromo-2′-demethylaplysinopsin is an exception, featuring an additional bromine at C5. nih.gov

In the development of N-indolylsulfonyl-2-fluorophenol derivatives as aldose reductase inhibitors, substitution at the C5 position with different halogens (F, Cl, Br) was explored. nih.gov While all halogenated compounds showed slightly less activity than the unsubstituted parent compound, the bromine-substituted analogue was the most effective among them. Molecular docking suggested that the bromine atom was best able to occupy a selectivity pocket through hydrophobic interactions. nih.gov

Conversely, electron-donating groups can also play a pivotal role. A study of substituted indoles showed that electron-donating methyl groups on the pyrrole ring affected the ¹Lₐ and ¹Lₑ transition energies in tandem. nih.gov The strategic placement of these groups can increase the electron density of the indole ring, potentially enhancing interactions with electron-deficient pockets in a target protein. chemrxiv.org The table below summarizes the effect of various substitutions on the activity of indole derivatives against different targets.

| Indole Scaffold | Target | Substitution Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|---|---|

| Meridianin | Kinases (CDK1, CDK5) | C7 | -Br | Increased Inhibitory Activity | nih.gov |

| Meridianin | Kinases | C5 or C6 | Single -Br | Improved Potency | nih.gov |

| N-(indol-3-ylglyoxylyl)-β-arylethylamine | Benzodiazepine Receptor | C5 | -NO₂ | Decreased Affinity | nih.gov |

| N-indolylsulfonyl-2-fluorophenol | Aldose Reductase | C5 | -Br | Most potent among C5-halogenated analogues | nih.gov |

| Indole | Benzodiazepine Receptor | N1 | -CH₃ | Loss of Activity | nih.gov |

Design Strategies for Modulating Selectivity and Affinity in Indole-Based Systems

The rational design of indole-based ligands aims to optimize their affinity for a specific target while minimizing off-target effects, thereby enhancing selectivity. Several strategies are employed to achieve this, guided by SAR data, computational modeling, and structural biology.

One primary strategy involves site-selective functionalization, where substituents are introduced at specific positions on the indole ring to exploit unique interactions within the target's binding site. nih.govresearchgate.net Directing groups can be used in synthesis to achieve functionalization at less reactive positions of the indole core, such as C4, C6, or C7, opening up new chemical space for SAR exploration. nih.govresearchgate.net For example, installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions, while an N-P(O)tBu₂ group can direct functionalization to C6 and C7. nih.gov

A multi-target-directed ligand (MTDL) approach is another advanced strategy, particularly relevant for complex multifactorial diseases like Alzheimer's. nih.gov This involves designing a single indole-based molecule that can interact with multiple biological targets simultaneously. For instance, novel indole derivatives have been designed to act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and also to inhibit Aβ amyloid aggregation. nih.gov

Scaffold hopping is a computational design strategy where the core indole scaffold is replaced by another chemical group (a bioisostere) that maintains a similar spatial arrangement of key interacting groups but possesses different physicochemical properties. This can lead to improved properties such as solubility, metabolic stability, or patentability. For example, replacing the indole's NH group with an oxygen (benzofuran) or sulfur (benzothiophene) in a series of benzodiazepine receptor ligands resulted in significantly lower potency, confirming the crucial role of the NH as a hydrogen-bond donor for that specific target. nih.gov

Finally, structure-based drug design, which utilizes X-ray crystallography and molecular docking, provides detailed insights into the ligand-receptor binding mode. nih.gov This information allows for the precise design of modifications to improve complementarity. For instance, identifying an unoccupied hydrophobic pocket in a receptor can prompt the addition of a suitable lipophilic group to the ligand to enhance binding affinity. This approach was used to improve the potency of indole-based MK2 inhibitors by introducing aminomethyl groups into specific positions based on crystallographic data. nih.gov

Research Applications and Utility in Chemical Biology

N,N-Dimethyl-1H-Indol-5-Amine as a Scaffold for Novel Compound Libraries in Chemical Biology

The indole-5-amine framework, including its N,N-dimethylated form, is a privileged scaffold in medicinal chemistry and chemical biology. A scaffold is a core molecular structure upon which various substituents are attached to generate a library of related compounds. These libraries are then screened for biological activity to identify new drug leads or chemical probes. The utility of the this compound scaffold stems from the reactivity of the indole (B1671886) ring and the directing effects of the 5-dimethylamino group, allowing for the systematic synthesis of diverse compound collections.

Researchers have utilized substituted 5-aminoindoles as foundational structures for generating libraries of potential therapeutic agents. For instance, libraries of 5-nitroindole (B16589) derivatives have been synthesized and subsequently reduced to the corresponding 5-aminoindoles, which serve as key intermediates for further diversification d-nb.info. These synthetic strategies enable the modulation of the molecule's properties by introducing a variety of functional groups at different positions, leading to compounds that can be screened for specific biological targets, such as G-quadruplex DNA d-nb.info. The 5-aminoindole (B14826) core is also used in applications like hydrophobic charge induction chromatography, where it acts as a ligand for protein purification, demonstrating its utility in creating functional materials for biochemical applications nih.gov.

Table 1: Examples of Compound Libraries Derived from Indole-5-Amine Scaffolds

| Scaffold Type | Library Focus | Synthetic Approach | Potential Application |

| 5-Aminoindole | G-Quadruplex Binders | Multi-step synthesis starting from 5-nitroindole | Anticancer drug discovery d-nb.info |

| 5-Aminoindole | Chromatography Ligands | Immobilization on a solid support (e.g., Sepharose) | Protein purification nih.gov |

| Indole | General Drug Discovery | Nenitzescu indole synthesis and subsequent modifications | Anti-inflammatory, Antitumor agents researchgate.net |

Development of Fluorescent Probes and Labels Based on the Indole Fluorophore

The indole ring system, the chromophore of the amino acid tryptophan, is intrinsically fluorescent. This native fluorescence is highly sensitive to the local molecular environment, a property that is exploited in the design of advanced fluorescent probes. The introduction of an electron-donating N,N-dimethylamino group at the 5-position can further enhance and modulate these photophysical properties, making this compound an attractive core for developing sensitive probes for chemical biology.

Solvatochromism is the phenomenon where the color (absorption or emission wavelength) of a substance changes with the polarity of the solvent. Indole and its derivatives are well-known for their solvatochromic fluorescence. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is particularly sensitive to the solvent environment researchgate.net. This sensitivity arises from changes in the dipole moment of the indole molecule upon excitation to the singlet excited state. In polar solvents, the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission. This environmental sensitivity is a key feature for probes designed to report on changes in their local environment, such as binding to a protein or entering a lipid membrane.

The environment-sensitive fluorescence of indole derivatives makes them powerful tools for studying interactions with biomolecules like proteins and nucleic acids. When an indole-based probe binds to a protein or intercalates into a nucleic acid structure, the change in the local environment's polarity and rigidity is reflected in its fluorescence signal, often as an increase in quantum yield ("light-up" effect) or a shift in the emission wavelength.

This principle is used to design probes that are selective for specific nucleic acid structures. For example, indole-based cyanine (B1664457) dyes have been developed as RNA-selective fluorescent probes that exhibit a significant enhancement in brightness upon binding, allowing for high-contrast imaging of RNA in the nucleolus of living cells d-nb.info. These probes are designed to bind more strongly to RNA than DNA, enabling selective staining and targeting. Such tools are crucial for understanding the structural dynamics of nucleic acids and their interactions, which are fundamental to many cellular processes researchgate.net.

Use as Intermediates in Complex Organic Synthesis

Beyond its direct applications, this compound is a versatile intermediate in organic synthesis. Its structure contains multiple reactive sites that can be selectively functionalized to build more complex molecules. The indole nitrogen, the nucleophilic C3 position, and the aromatic ring itself can all participate in various chemical transformations.

The 5-aminoindole moiety is a valuable starting material for the synthesis of a wide range of other heterocyclic systems. The amino group can be diazotized and converted into other functionalities, or it can act as a nucleophile in cyclization reactions. The indole ring can be a component in annulation reactions, where additional rings are fused onto the core structure. For example, 5-aminoindoles can be used to synthesize complex fused systems like pyrimido[1,2-b]indazoles through cascade reactions frontiersin.org. The ability to build upon the indole core allows chemists to access novel chemical space and create molecules with unique three-dimensional structures and properties.

Table 2: Synthetic Transformations of the Indole Nucleus

| Reaction Type | Position(s) Involved | Resulting Structure |

| Electrophilic Substitution | C3 | 3-substituted indoles |

| N-Alkylation/Arylation | N1 | N-substituted indoles |

| Cycloaddition | C2-C3 bond | Fused polycyclic systems |

| Metal-catalyzed cross-coupling | C-H or C-Halogen bonds | Arylated or functionalized indoles mdpi.com |

| Condensation/Cyclization | Amino group and other reagents | Fused heterocyclic systems frontiersin.org |

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. Cascade reactions (or tandem/domino reactions) involve a sequence of intramolecular transformations where the product of one step is the substrate for the next, all occurring without isolating intermediates.

Indoles are excellent substrates for MCRs due to the high nucleophilicity of their C3 position nih.gov. This reactivity allows indoles to participate in reactions like the Ugi, Mannich, and Friedel-Crafts type transformations within a multi-component setting nih.govresearchgate.net. The presence of the 5-amino group in this compound can further influence these reactions, potentially enabling new reaction pathways or serving as an additional reactive site. Similarly, the indole framework is frequently used to construct complex polycyclic amines through palladium-catalyzed cascade reactions, highlighting its importance in the efficient synthesis of complex molecular architectures acs.orgnih.gov.

Ligand Design for Chromatographic Separations and Other Advanced Analytical Methodologies.

The intrinsic structural features of this compound, particularly the indole nucleus, make it and its derivatives promising candidates for the design of specialized ligands used in various chromatographic separation techniques and advanced analytical methodologies. The indole ring system can participate in a variety of non-covalent interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonding, which are fundamental to the selective binding required in affinity-based separation methods.

Affinity chromatography, a powerful technique for the purification of biomolecules, relies on the highly specific interaction between a target molecule and a ligand that has been immobilized on a stationary phase or matrix. The design of effective affinity ligands is crucial for the successful isolation of specific proteins, enzymes, or receptors from complex biological mixtures. Indole derivatives, due to their prevalence in biological systems as part of the amino acid tryptophan and neurotransmitters like serotonin (B10506), are recognized by a multitude of protein binding sites. This biological recognition is exploited in the design of affinity media.

For instance, various indole derivatives have been successfully employed as ligands in affinity chromatography for the purification of specific enzymes. In one notable application, indolyl-3-alkane α-hydroxylase was purified from a soil organism using an indolyl-agarose matrix. nih.gov Different indole derivatives were tested for their efficacy as ligands, demonstrating the versatility of the indole scaffold in this context. The purification achieved a significant 15-fold increase in the specific activity of the enzyme, highlighting the effectiveness of this approach. nih.gov

The following table summarizes the performance of different indole-based ligands in the affinity purification of indolyl-3-alkane α-hydroxylase:

| Ligand Immobilized on Agarose | Relative Yield | Specific Activity Increase |

| L-tryptophan | Excellent | ~15-fold |

| Indole-3-carboxaldehyde (B46971) | Excellent | ~15-fold |

| 3-Indole-acrylic acid | Excellent | ~15-fold |

| N-acetyl-L-tryptophan | Lower | Not specified |

Data synthesized from studies on the purification of indolyl-3-alkane α-hydroxylase.

Furthermore, the structural similarity of this compound to serotonin (5-hydroxytryptamine) suggests its potential application in the design of ligands for the purification of serotonin receptors and other related proteins. Resin-linked derivatives of serotonin have been utilized for the affinity chromatography of proteins isolated from synaptic membranes. nih.gov This indicates that the core indoleamine structure is a viable starting point for creating selective affinity media for neurological research.

In the realm of high-performance affinity chromatography (HPAC), which is used for the rapid screening of drug-protein interactions, indole-based probes are of significant interest. L-tryptophan is a commonly used probe for examining drug binding at Sudlow site II on human serum albumin (HSA). nih.gov However, its instability has prompted research into more stable indole derivatives as alternative probes. A study evaluating several indole compounds found that 3-acetylindole (B1664109) could serve as a stable and effective replacement for L-tryptophan in HPAC assays. nih.gov This underscores the adaptability of the indole scaffold for designing probes in advanced analytical techniques.

Beyond affinity chromatography, indole-based stationary phases can also be developed for other modes of chromatography, such as reversed-phase or chiral chromatography. The aromatic and polar functionalities of this compound can be exploited to create stationary phases with unique selectivity for the separation of various analytes. While specific applications of this compound as a ligand in mainstream chromatographic methods are not yet widely documented, the foundational research with related indole derivatives provides a strong rationale for its potential in this field.

Future Perspectives in N,n Dimethyl 1h Indol 5 Amine Research

Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability

The future synthesis of N,N-dimethyl-1H-indol-5-amine and its analogues will increasingly prioritize green chemistry principles, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources. This shift involves moving away from classical, often harsh, multi-step syntheses towards more elegant and sustainable methodologies.

Key emerging strategies include:

Novel Catalysis: The development of advanced catalytic systems is central to modern synthetic efficiency. This includes the use of nanocatalysts, which offer high surface area-to-volume ratios and unique reactivity. For instance, silver nanoparticles have been successfully employed to catalyze the synthesis of uracil-indole derivatives, a strategy that could be adapted for this compound synthesis. Furthermore, modern cross-coupling techniques, such as nickel-catalyzed electrochemical reactions, provide powerful methods for constructing C-C bonds under mild conditions, which could be applied to functionalize the indole (B1671886) core.

Sustainable Solvents and Conditions: There is a strong trend towards replacing traditional volatile organic compounds with greener alternatives like ethanol (B145695) or water. Innovative indole syntheses have been developed that proceed under mild conditions using ethanol as the solvent and avoiding metal catalysts altogether, showcasing a highly sustainable pathway.

Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches for Indole Derivatives

| Feature | Traditional Synthetic Methods | Emerging Synthetic Strategies |

|---|---|---|

| Catalysts | Often rely on stoichiometric reagents or precious metal catalysts (e.g., Palladium). | Employ novel systems like nanocatalysts, biocatalysts, or electrochemical catalysis for higher efficiency and reusability. |

| Solvents | Frequently use halogenated hydrocarbons or other non-sustainable organic solvents. | Prioritize green solvents such as water, ethanol, or ionic liquids, and explore solvent-free conditions. |

| Reaction Conditions | May require harsh conditions, such as high temperatures and strongly acidic or basic media. | Focus on mild reaction conditions, often at or near room temperature, to reduce energy consumption. |

| Efficiency | Typically involve multiple, sequential steps with intermediate purification. | Utilize one-pot reactions and multicomponent strategies to improve atom economy and reduce waste. |

| Sustainability | Generate significant chemical waste and have a higher environmental footprint. | Designed with green chemistry principles to minimize waste, enhance safety, and improve the overall E-factor (Environmental Factor). |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies and In Situ Characterization

While standard spectroscopic methods like NMR and FTIR remain crucial for structural elucidation, the future of understanding reaction mechanisms involving this compound lies in advanced, dynamic techniques. These methods provide unprecedented insight into transient intermediates, reaction kinetics, and molecular dynamics in real-time.

Future directions in spectroscopy include:

Ultrafast Spectroscopy: Techniques operating on the femtosecond timescale allow for the direct observation of molecular motions and the formation and decay of short-lived species during a chemical reaction. This enables a detailed, step-by-step reconstruction of reaction pathways that were previously inaccessible.

In Situ Monitoring: The development of miniaturized and portable spectroscopic devices, such as handheld Raman spectrometers, facilitates on-site, real-time analysis of reactions as they occur. This eliminates the need for sample extraction, providing a more accurate picture of the reaction environment and kinetics.

Fluorescence and Ratiometric Imaging: For applications involving molecular interactions, fluorescence spectrometry offers a powerful tool for in-situ tracking. Advanced probes can be designed to light up specific metabolic or binding events, allowing for real-time monitoring within complex systems.

Computational Synergy: The integration of experimental spectroscopy with high-level computational methods, such as Density Functional Theory (DFT) and Car-Parrinello Molecular Dynamics (CPMD), provides a more complete understanding. These computational tools can predict spectroscopic signatures and model reaction dynamics, helping to interpret complex experimental data.

Table 2: Advanced Spectroscopic Techniques for Indole Derivative Research

| Technique | Application | Information Gained |

|---|---|---|

| Ultrafast Spectroscopy (e.g., Femtosecond Transient Absorption) | Real-time observation of chemical reactions. | Direct insights into electronic and molecular dynamics, identification of transient intermediates. |

| In Situ Raman/IR Spectroscopy | Continuous monitoring of reaction progress and catalyst behavior. | Real-time kinetic data, detection of key intermediates, optimization of reaction conditions. |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Studying molecular interactions and micro-environments. | Spatially resolved information on binding events and conformational changes. |

| Circular Dichroism (CD) Spectroscopy | Probing chiral structures and interactions with biological macromolecules. | Information on the conformation and binding of chiral indole derivatives. |

| Car-Parrinello Molecular Dynamics (CPMD) | Computational simulation of spectroscopic properties and dynamics. | Prediction of vibrational spectra, understanding of hydrogen bond dynamics and proton transfer. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Reactivity

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by transforming how new molecules are designed and how their reactivity is predicted. For this compound, these computational tools can accelerate the discovery of new derivatives with tailored properties.

Key applications of AI and ML include:

Predictive Synthesis: ML algorithms can be trained on vast datasets of known chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design entire synthetic routes. This data-driven approach can significantly reduce the number of trial-and-error experiments required to synthesize novel derivatives of this compound.

De Novo Compound Design: Generative AI models can design novel molecular structures based on a desired set of properties. By defining specific electronic, optical, or binding characteristics, these models can propose new indole derivatives that are optimized for a particular application in materials science or as functional molecules.

Interpreting Complex Data: AI is particularly adept at identifying patterns in large and complex datasets, such

Q & A

Q. What are the critical safety protocols for handling N,N-dimethyl-1H-indol-5-amine in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P280, P284) .

- Ventilation : Conduct experiments in a fume hood (P271) to avoid inhalation of vapors (P261) .

- Storage : Store in amber glass bottles under inert gas (P231, P233) at 2–8°C (P235) to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P273) .

Q. How is this compound synthesized, and what characterization techniques validate its purity?

Methodological Answer:

- Synthesis :

- Characterization :

Advanced Research Questions

Q. What experimental strategies resolve contradictions in receptor binding data for this compound derivatives?

Methodological Answer:

- Orthogonal Assays : Combine radioligand binding (e.g., ³H-serotonin for 5-HT receptors) with functional assays (e.g., cAMP modulation) to distinguish competitive vs. allosteric effects .

- Structural Analysis : Perform X-ray crystallography or molecular docking to identify steric clashes or electronic mismatches in binding pockets .

- Control Experiments : Test metabolites (e.g., demethylated analogs) to rule out off-target activity .

Q. How does isomerism influence the biological activity of this compound derivatives?

Methodological Answer:

- Isomer Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., BINAP-Ru complexes) to generate enantiomers .

- Activity Profiling :

- Computational Modeling : Apply density functional theory (DFT) to predict conformational stability and receptor interactions .

Q. What methodologies assess the environmental impact of this compound during disposal?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.